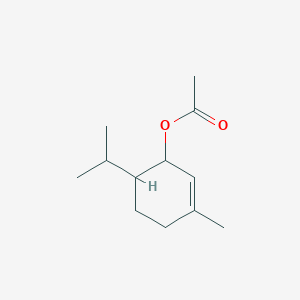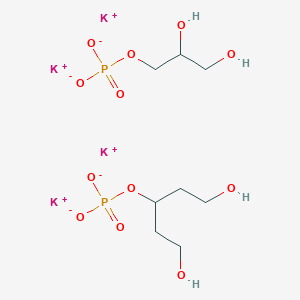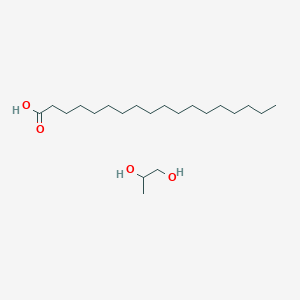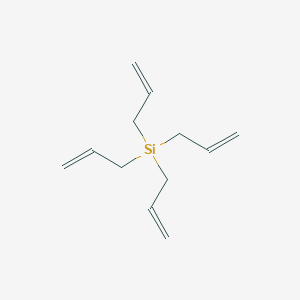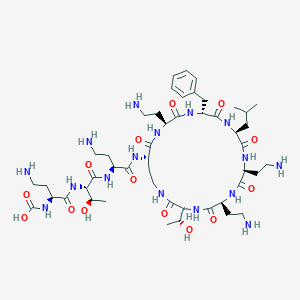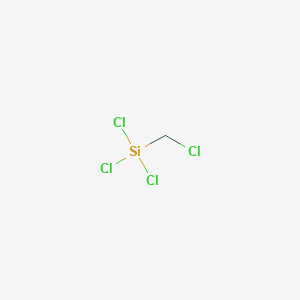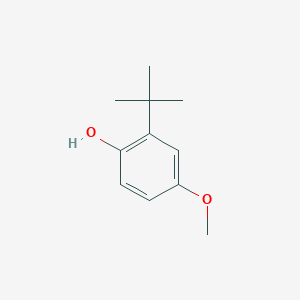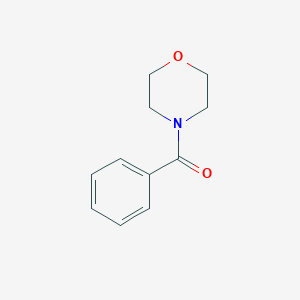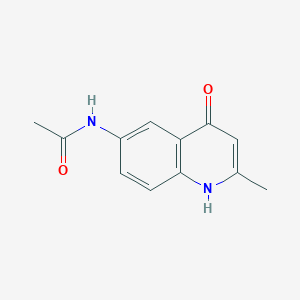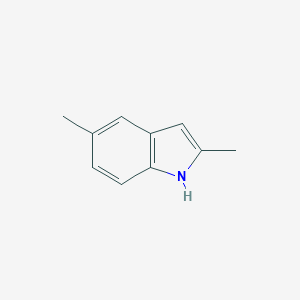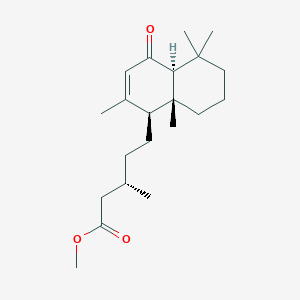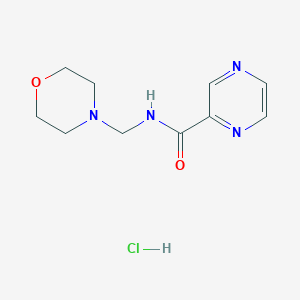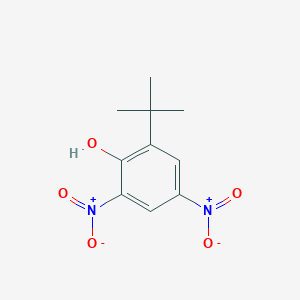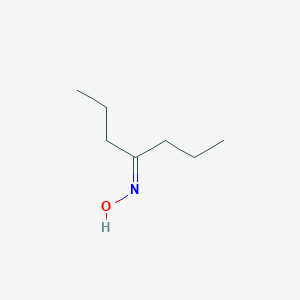
Dipropyl ketoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl ketoxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a strong odor and is mainly used as an industrial chemical. Dipropyl ketoxime is also known as DPX or 2,3-butanedione monoxime and has the chemical formula C6H13NO.
Aplicaciones Científicas De Investigación
Dipropyl ketoxime has been extensively studied for its potential applications in various fields such as analytical chemistry, biochemistry, and medicine. It is mainly used as a chelating agent for metal ions and has been found to be effective in the determination of trace metals in various samples. It has also been used as a reagent for the determination of nitrite ions in food samples.
Mecanismo De Acción
The mechanism of action of dipropyl ketoxime is not well understood. However, it is believed that it acts as a chelating agent for metal ions by forming stable complexes. It has also been found to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
Dipropyl ketoxime has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, dipropyl ketoxime has been found to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dipropyl ketoxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, dipropyl ketoxime has some limitations. It has a strong odor and can be irritating to the skin and eyes. It is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the study of dipropyl ketoxime. One area of research is the development of new methods for the synthesis of dipropyl ketoxime. Another area of research is the investigation of its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of dipropyl ketoxime and to identify its molecular targets.
Métodos De Síntesis
The synthesis of dipropyl ketoxime can be achieved through the reaction between butanone and hydroxylamine hydrochloride. The reaction takes place in the presence of sodium carbonate and is carried out under reflux conditions. The final product is obtained by distillation and recrystallization.
Propiedades
Número CAS |
1188-63-2 |
|---|---|
Nombre del producto |
Dipropyl ketoxime |
Fórmula molecular |
C7H15NO |
Peso molecular |
129.2 g/mol |
Nombre IUPAC |
N-heptan-4-ylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-3-5-7(8-9)6-4-2/h9H,3-6H2,1-2H3 |
Clave InChI |
VLVVDHDKRHWUSQ-UHFFFAOYSA-N |
SMILES |
CCCC(=NO)CCC |
SMILES canónico |
CCCC(=NO)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



